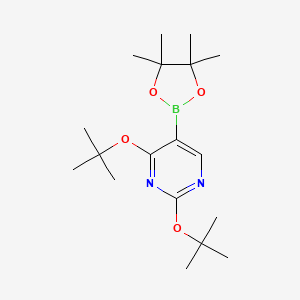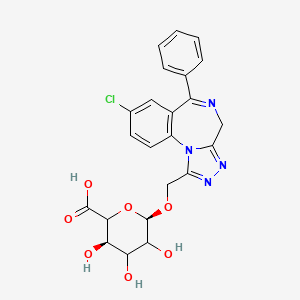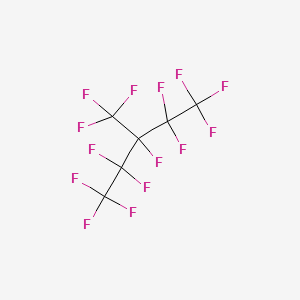![molecular formula C14H16F11NO4S B13410226 4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate CAS No. 67906-40-5](/img/structure/B13410226.png)
4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate is a specialized chemical compound known for its unique properties and applications. This compound is characterized by the presence of a methacrylate group, which is commonly used in polymer chemistry, and a sulfonyl group attached to a perfluorinated chain, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate typically involves a multi-step process. One common method includes the reaction of methacrylic acid with 4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methacrylate group can participate in substitution reactions, particularly in polymerization processes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and radical initiators for polymerization. The conditions vary depending on the desired reaction, often involving specific temperatures and solvents .
Major Products
The major products formed from these reactions include polymers when the methacrylate group undergoes polymerization, and various oxidized or reduced forms of the compound depending on the specific reaction conditions .
Applications De Recherche Scientifique
4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Investigated for its potential use in bio-compatible materials.
Medicine: Explored for use in drug delivery systems due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate involves its interaction with various molecular targets. The methacrylate group allows it to participate in polymerization reactions, forming long chains that can be used in various applications. The sulfonyl group can interact with other chemical groups, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other methacrylate derivatives and sulfonyl-containing compounds. Examples include:
- 4-[Methyl[(pentafluoropropyl)sulfonyl]amino]butyl methacrylate
- 4-[Methyl[(trifluoromethyl)sulfonyl]amino]butyl methacrylate
Uniqueness
What sets 4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate apart is the length of the perfluorinated chain, which imparts unique hydrophobic and oleophobic properties. This makes it particularly useful in applications requiring resistance to water and oils .
Propriétés
Numéro CAS |
67906-40-5 |
|---|---|
Formule moléculaire |
C14H16F11NO4S |
Poids moléculaire |
503.33 g/mol |
Nom IUPAC |
4-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H16F11NO4S/c1-8(2)9(27)30-7-5-4-6-26(3)31(28,29)14(24,25)12(19,20)10(15,16)11(17,18)13(21,22)23/h1,4-7H2,2-3H3 |
Clé InChI |
OSMPUFUJALYWAR-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


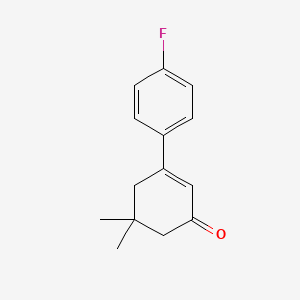
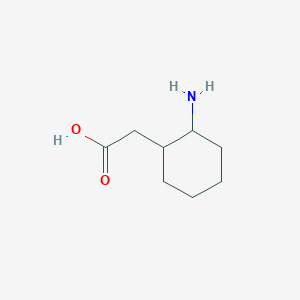
![(4R)-5-[[1-[[(3R,9R,15R)-15-(3-aminopropyl)-9-benzyl-12-butan-2-yl-3-(carboxymethyl)-6-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazacyclodocos-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(3-methylpentan-2-yl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13410158.png)
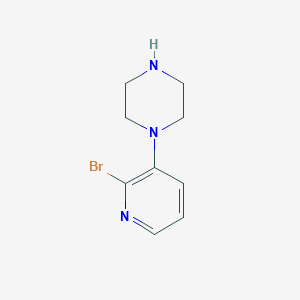
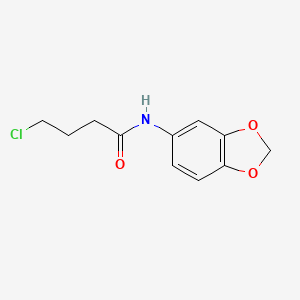
![(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410182.png)
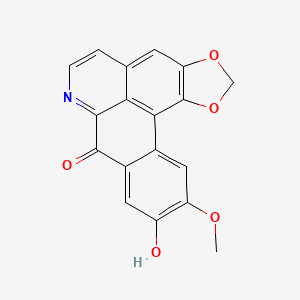

![N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13410197.png)
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-](/img/structure/B13410200.png)

